molecular formula C3H6N6O B3155952 2-(1H-tetrazol-1-yl)acetohydrazide CAS No. 81548-04-1

2-(1H-tetrazol-1-yl)acetohydrazide

Cat. No. B3155952
CAS RN: 81548-04-1
M. Wt: 142.12 g/mol
InChI Key: YDORFIZIPBBRKA-UHFFFAOYSA-N
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Description

2-(1H-tetrazol-1-yl)acetohydrazide is a chemical compound with the molecular formula C3H6N6O and a molecular weight of 142.12 . It is also known as Tetrazol-1-yl-acetic acid hydrazide .


Synthesis Analysis

The synthesis of 2-(1H-tetrazol-1-yl)acetohydrazide and its derivatives has been reported in several studies . For instance, one study described the synthesis of Schiff bases of 2-(1H-tetrazol-1-yl)acetohydrazide by treating it with different aromatic aldehydes . Another study reported the synthesis of pyrazoline derivatives by cyclization of chalcones with 2-(1H-tetrazol-1-yl)acetohydrazide under basic conditions .


Molecular Structure Analysis

The molecular structure of 2-(1H-tetrazol-1-yl)acetohydrazide has been characterized in several studies . For example, one study reported the crystal structure of the compound, revealing that it forms a two-dimensional network due to O-H⋯O and O-H⋯N hydrogen bonds . Another study reported the synthesis and characterization of new complexes based on 2-(1H-tetrazol-1-yl)acetic acid .


Chemical Reactions Analysis

While specific chemical reactions involving 2-(1H-tetrazol-1-yl)acetohydrazide are not widely reported, the compound is known to participate in the formation of various derivatives, such as Schiff bases and pyrazoline derivatives .

It should be stored at a temperature between 2 and 8 degrees Celsius .

Scientific Research Applications

Safety and Hazards

Safety data sheets recommend avoiding dust formation and breathing vapors, mist, or gas when handling 2-(1H-tetrazol-1-yl)acetohydrazide . Contact with skin, eyes, or clothing should also be avoided .

Future Directions

The future directions for research on 2-(1H-tetrazol-1-yl)acetohydrazide could involve further exploration of its biological activities and potential therapeutic applications. Given the reported activities of tetrazole derivatives , 2-(1H-tetrazol-1-yl)acetohydrazide could be a promising candidate for drug development.

Mechanism of Action

Target of Action

Tetrazole derivatives, in general, have been found to exhibit various pharmacological activities , suggesting that they may interact with multiple targets.

Mode of Action

Tetrazole derivatives are known to interact with their targets through complementary surfaces or simulated docking methodology of protein and ligand pairwise interaction energies .

Biochemical Pathways

Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may influence multiple pathways.

Pharmacokinetics

The compound’s molecular weight of 14212 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.

Result of Action

Given the broad range of activities exhibited by tetrazole derivatives , it is likely that this compound may have diverse effects at the molecular and cellular level.

Action Environment

It is known that the compound should be stored at a temperature of 28°c , suggesting that temperature may play a role in its stability.

properties

IUPAC Name

2-(tetrazol-1-yl)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N6O/c4-6-3(10)1-9-2-5-7-8-9/h2H,1,4H2,(H,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDORFIZIPBBRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=NN1CC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401286091
Record name 1H-Tetrazole-1-acetic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-tetrazol-1-yl)acetohydrazide

CAS RN

81548-04-1
Record name 1H-Tetrazole-1-acetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=81548-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Tetrazole-1-acetic acid, hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401286091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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